

Technical Support Center: Kinase Inhibitor Assay Development

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4(4AH)-one
CAS No.:	1311254-72-4
Cat. No.:	B580944

[Get Quote](#)

Welcome to the technical support center for kinase inhibitor assay development. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your experiments effectively. This guide is structured to address the most common challenges researchers face, from assay setup to data interpretation, ensuring your results are both accurate and reliable.

Section 1: Understanding Your Assay's Health: Key Quality Control Metrics

Before diving into specific problems, it's crucial to know what a "healthy" assay looks like. Running the right controls from the start will save you significant time and resources.

Q: My assay window is narrow (low signal-to-background). How do I improve it and what is a good Z' factor?

A: A narrow assay window is a common hurdle that directly impacts your ability to confidently identify hits. The "assay window" refers to the difference between your positive control (uninhibited kinase activity) and your negative control (fully inhibited kinase or no enzyme). A wider window provides better statistical power to distinguish true inhibitors from noise.

The Z' factor is a statistical parameter that quantifies the robustness of an assay, taking into account both the assay window and the data variation. An ideal Z' factor is between 0.5 and 1.0, which indicates an excellent assay with a large separation between the positive and negative controls.[1][2] An assay with a Z' factor below 0.5 may still be usable, but one below zero is not suitable for screening.[1]

Causality and Troubleshooting Steps:

- Low Enzyme Activity: The kinase itself may be the issue.
 - Verify Enzyme Purity and Activity: Don't assume that high purity equals high activity. Kinases require specific phosphorylation states and proper folding to be functional.[3] An inactive enzyme will naturally result in a low signal.
 - Optimize Enzyme Concentration: Titrate your kinase to find a concentration that produces a robust signal within the linear range of the reaction. At very high concentrations, you risk substrate depletion, which leads to non-linear kinetics and a compressed assay window.[4][5]
- Suboptimal Reagent Concentrations:
 - ATP Concentration: Ensure the ATP concentration is not limiting the reaction, but also be aware that very high concentrations can increase background in certain assay formats (e.g., ADP detection).[6]
 - Substrate Concentration: The substrate concentration should ideally be at or near its Michaelis-Menten constant (K_m) to ensure the reaction is sensitive to inhibition.
- Inappropriate Buffer Conditions: The reaction buffer can significantly impact enzyme activity.
 - Divalent Cations: Most kinases require Mg^{2+} , but some are stimulated by Mn^{2+} . Titrate both $MgCl_2$ and $MnCl_2$ to find the optimal concentration for your specific kinase.[4]

- Detergents: Including a non-ionic detergent like Triton X-100 (e.g., 0.01%) can prevent protein aggregation and improve signal.[6]

Experimental Workflow: Z' Factor Determination

This experiment is essential for validating your assay before screening.

- Plate Setup: Dedicate a 96- or 384-well plate for this validation.
 - Positive Controls (Max Signal): In half of the wells, set up the complete kinase reaction with your vehicle control (e.g., DMSO).
 - Negative Controls (Min Signal): In the other half, set up the reaction with a known, potent inhibitor of your kinase at a concentration that achieves full inhibition (e.g., 100x IC50).
- Execution: Run the assay under your optimized conditions.
- Calculation: Calculate the Z' factor using the following formula:
 - $Z' = 1 - [(3 * (\sigma_{pos} + \sigma_{neg})) / |\mu_{pos} - \mu_{neg}|]$
 - Where σ is the standard deviation and μ is the mean of your positive (pos) and negative (neg) controls.

Data Summary Table: Assay Quality Metrics

Z' Factor Value	Assay Quality	Interpretation
1.0	Ideal	No data variation.
0.5 to 1.0	Excellent	Large separation between controls; suitable for HTS.[1]
0 to 0.5	Acceptable	Small separation; may require more replicates.[1]
< 0	Unacceptable	No separation between controls; assay is not viable.[1]

Section 2: Troubleshooting Assay Interference and False Positives

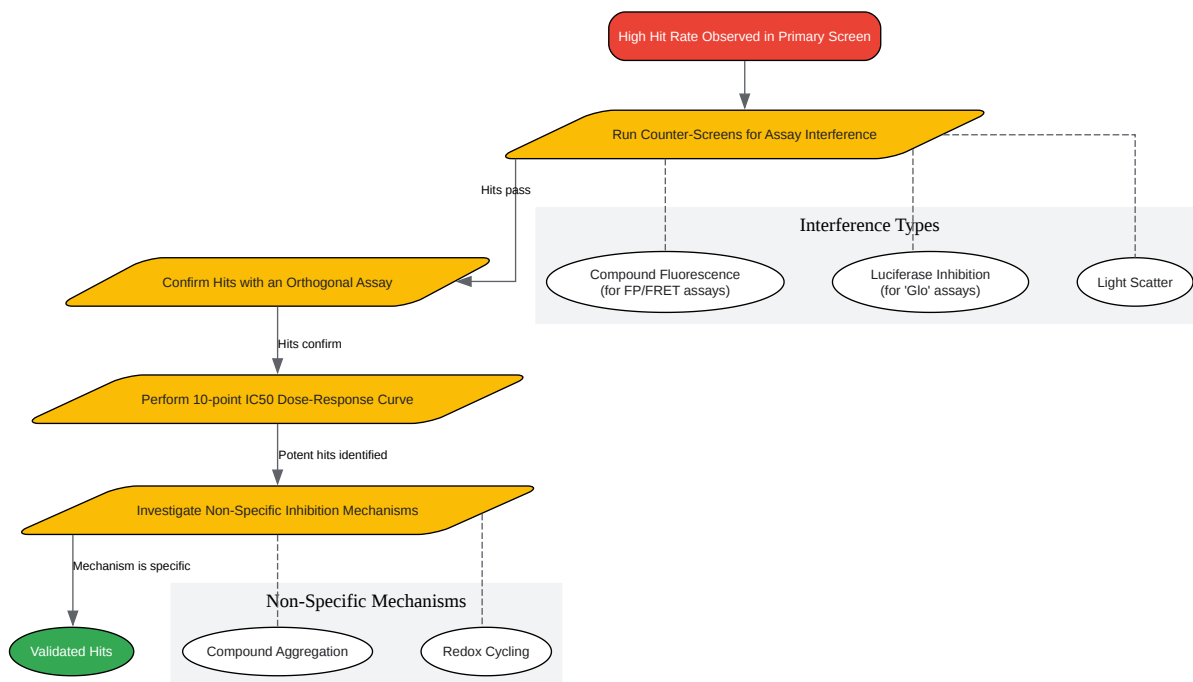
False positives are the bane of high-throughput screening (HTS). They are compounds that appear to be inhibitors but act through non-specific mechanisms or by directly interfering with the assay technology.^{[7][8]}

Q: I'm getting a high number of hits in my screen. How do I identify and eliminate false positives?

A: A high hit rate often points to systemic assay interference. True "hits" are rare, so a large number of positives should be treated with skepticism. The key is to systematically rule out common interference mechanisms.

Workflow for Triaging False Positives

Here is a logical workflow to identify and eliminate common sources of false positives.



[Click to download full resolution via product page](#)

Caption: A decision tree for validating hits and eliminating false positives.

1. Compound-Based Interference (Fluorescence, Light Scatter, Luciferase Inhibition)

- The Problem: Many compounds are intrinsically fluorescent or can inhibit reporter enzymes used in detection (like luciferase).[7][9] This directly interferes with the signal readout, creating apparent inhibition or enhancement. Light scattering from precipitated compounds is also a major issue, particularly for fluorescence polarization (FP) assays.[10]
- Troubleshooting Protocol:
 - Pre-read the Plate: Before initiating the kinase reaction, read the plate with your test compounds alone to check for intrinsic fluorescence at the assay's excitation/emission wavelengths.
 - Run a Luciferase Counter-Screen: For luminescence-based assays (e.g., ADP-Glo), run a parallel assay with just the luciferase enzyme and ATP to identify compounds that directly inhibit the reporter enzyme.[9]
 - Use Red-Shifted Fluorophores: For fluorescence assays, using longer wavelength (red-shifted) dyes can minimize interference, as fewer library compounds fluoresce in the red spectrum.[9][10]

2. Compound Aggregation

- The Problem: At screening concentrations, some small molecules form colloidal aggregates that non-specifically sequester and denature proteins, including your kinase.[6] This is a classic cause of false positives.
- Troubleshooting Protocol:
 - Detergent Sensitivity Test: Re-test your hits in the presence of a small amount of non-ionic detergent (e.g., 0.01-0.1% Triton X-100). Inhibition caused by aggregation is often reversed or significantly reduced by detergents.[6]
 - Examine Dose-Response Curves: Aggregators often exhibit unusually steep Hill slopes and their IC50 values can be sensitive to the enzyme concentration.[8]

3. Lack of an Orthogonal Assay

- The Problem: Relying on a single assay format makes you vulnerable to technology-specific artifacts. An orthogonal assay uses a different detection method to confirm the activity of

your primary hits.[7]

- Troubleshooting Protocol:
 - Select a Different Readout: If your primary screen was luminescence-based (measuring ATP depletion), a good orthogonal assay might be TR-FRET (measuring product formation).
 - Confirm Hits: Re-test your primary hits in the orthogonal assay. True inhibitors should show activity in both formats, while false positives specific to the first technology will drop out.[7]

Section 3: Optimizing Core Reagents and Reaction Conditions

The quality and concentration of your reagents are foundational to a successful assay. Small variations here can lead to significant problems with reproducibility and data quality.

Q: My inhibitor works in cells, but shows low potency or no activity in my biochemical assay. What's going on?

A: This is a frequent and important disconnect. It often comes down to the difference in ATP concentration between a test tube and a living cell.[11]

Causality: The Critical Role of ATP Concentration

Most kinase inhibitors are ATP-competitive, meaning they compete with ATP for the same binding site on the kinase.[4] The measured potency (IC₅₀) of these inhibitors is therefore highly dependent on the ATP concentration in the assay.[12][13]

- Biochemical Assays: Often run at low ATP concentrations, typically around the K_m value for ATP. This makes the assay very sensitive and allows the IC₅₀ to approximate the inhibitor's binding affinity (K_i).[13][14]
- Cellular Environment: In contrast, the ATP concentration inside a cell is in the millimolar range (1-10 mM), which is often far higher than the ATP K_m of most kinases.[12][14]

This discrepancy means a potent inhibitor at a low, biochemical ATP concentration can be easily outcompeted by the high ATP levels in a cell, making it appear much less potent.[13]

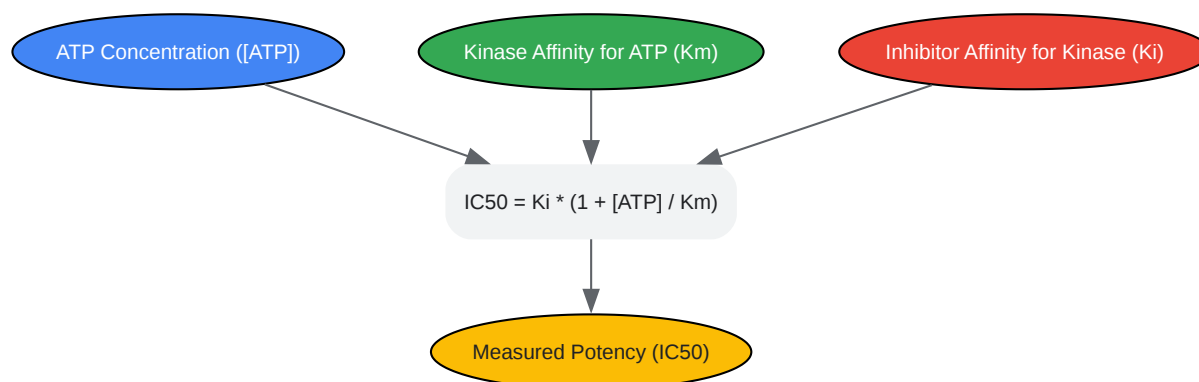
The Cheng-Prusoff Equation: Understanding the Relationship

This equation formally describes how the IC₅₀ value for a competitive inhibitor changes with ATP concentration:

$$IC_{50} = K_i * (1 + [ATP] / K_m)$$

Where:

- K_i is the inhibitor's binding affinity constant.
- $[ATP]$ is the concentration of ATP in your assay.
- K_m is the Michaelis-Menten constant of the kinase for ATP.



[Click to download full resolution via product page](#)

Caption: Relationship between key parameters in an ATP-competitive kinase assay.

Troubleshooting & Optimization Protocol:

- **Determine the ATP K_m for Your Kinase:** Before extensive screening, you must characterize your enzyme. Run the kinase assay across a range of ATP concentrations to determine the K_m value. This is a critical baseline parameter.[5]

- Choose Your ATP Concentration Strategically:
 - For Potency Screening (Ki determination): Use an ATP concentration equal to the K_m . This makes the assay sensitive to inhibitors and allows for easy comparison of compound affinities ($IC_{50} \approx 2 * K_i$).[\[13\]](#)[\[14\]](#)
 - For Cellular Relevance: Use a high, physiological ATP concentration (e.g., 1-5 mM). This will give you a better prediction of how the inhibitor will perform in a cellular context, though the measured IC_{50} values will be higher.[\[12\]](#)[\[15\]](#)
- Always Report the ATP Concentration: When publishing or comparing data, the ATP concentration used is as important as the IC_{50} value itself. Without it, the data is difficult to interpret.[\[5\]](#)

Q: How do I choose the right substrate for a novel kinase?

A: Substrate selection is critical for developing a sensitive and specific assay. Using a poor substrate will result in a low signal and an unreliable assay.

Strategies for Substrate Identification:

- Generic Substrates: If the physiological substrate is unknown, start with generic, non-specific substrates. These are often proteins that are readily phosphorylated by a wide range of kinases.[\[16\]](#)
 - Common Generic Substrates: Myelin Basic Protein (MBP), Casein, and Histones.[\[16\]](#)
 - Synthetic Peptides: Peptides like "kemptide" or "crosstide" can also be effective for certain kinase families.[\[16\]](#)
- Homology Modeling: If your kinase belongs to a known family (e.g., it's a MAPK), you can test substrates known to work for other members of that family.[\[16\]](#)
- Peptide Libraries and Microarrays: For completely novel kinases, screening against libraries of peptides can help identify the optimal phosphorylation motif.[\[16\]](#) Several services offer this as a screening package.[\[17\]](#)

Experimental Protocol: Substrate Screening

- Source Substrates: Obtain a panel of potential substrates (e.g., MBP, casein, and a few relevant synthetic peptides).
- Run Parallel Reactions: Set up your kinase reaction with each substrate individually. Keep the kinase and ATP concentrations constant across all reactions.
- Include Controls:
 - No-Substrate Control: This measures the kinase's autophosphorylation activity.[\[17\]](#)
 - No-Enzyme Control: This establishes the background signal for each substrate.[\[17\]](#)
- Analyze Results: Compare the signal generated with each substrate. The best substrate will give a high signal well above both the autophosphorylation and background controls.

Q: Could DMSO be affecting my assay results?

A: Yes, absolutely. Dimethyl sulfoxide (DMSO) is the universal solvent for compound libraries, but it is not inert.

- Inhibition or Activation: At high concentrations (>1-2%), DMSO can directly inhibit or, in some cases, even activate certain kinases.[\[18\]](#)[\[19\]](#) Some studies show DMSO can have heterogeneous effects on signaling pathways even at very low doses.[\[20\]](#)
- Assay Window Reduction: The presence of DMSO can sometimes reduce the assay window, impacting the Z' factor.[\[2\]](#)

Best Practices for DMSO Usage:

- Keep DMSO Concentration Constant: Ensure that every well in your assay plate—including all controls—contains the exact same final concentration of DMSO.
- Minimize Final Concentration: Aim for a final DMSO concentration of 1% or less in your assay.
- Run a DMSO Tolerance Test: Before starting a large screen, run a dose-response curve of DMSO (e.g., from 0.1% to 5%) to determine the highest concentration your assay can

tolerate without significant loss of signal or activity.

Section 4: Platform-Specific Troubleshooting

Different assay technologies have unique vulnerabilities. Here's how to troubleshoot some of the most popular platforms.

Q: My Fluorescence Polarization (FP) assay has a low mP shift or high variability. What should I do?

A: FP assays are elegant but sensitive to several factors. A small millipolarization (mP) window or high well-to-well variability can make it impossible to identify hits.

Common Causes and Solutions:

- Poor Tracer Quality:
 - Problem: The fluorescent tracer (a labeled peptide or ligand) may be poorly labeled, or the free, unconjugated dye may not have been fully removed. This free dye will not bind the kinase and will contribute to a high, stable background, compressing your mP window.[\[21\]](#)
 - Solution: Use HPLC-purified tracers to ensure high purity. Check the labeling efficiency and remove any free dye.
- Intrinsic Compound Fluorescence:
 - Problem: Fluorescent compounds in your library will emit depolarized light, which can either mask a true signal decrease (false negative) or mimic one (false positive).[\[10\]](#)
 - Solution: As mentioned earlier, pre-read plates to identify fluorescent compounds. Switching to a red-shifted tracer (like BODIPY-TMR or Alexa Fluor 647) can significantly reduce this interference, as fewer library compounds are fluorescent in this range.[\[1\]](#)[\[10\]](#)
- Light Scatter:
 - Problem: Precipitated compounds or dust in the wells can scatter the excitation light. This scattered light is often highly polarized and will lead to artificially high mP values, causing false negatives.[\[10\]](#)

- Solution: Centrifuge your compound plates before use. Ensure your assay buffer is filtered and free of particulates. Again, using longer wavelength dyes helps, as light scattering is less efficient at redder wavelengths.[10]
- "Propeller Effect":
 - Problem: If the fluorophore is attached to the peptide via a long, flexible linker, its rotation may not be significantly constrained even when the peptide binds to the much larger kinase. This "propeller effect" results in a minimal change in polarization.[22]
 - Solution: Consider synthesizing a new tracer with the fluorophore placed at a different position or with a shorter, more rigid linker.[22]

Q: My luminescence-based kinase assay (e.g., Kinase-Glo®, ADP-Glo™) is showing inconsistent results. Why?

A: Luminescence assays are powerful and widely used, but their multi-step, enzymatic nature makes them susceptible to specific types of interference. These assays typically measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction using a luciferase/luciferin system.[23]

Common Causes and Solutions:

- Inhibition of Luciferase:
 - Problem: A compound may appear to be a kinase inhibitor simply because it inhibits the luciferase reporter enzyme, leading to a drop in the light signal that is misinterpreted as ATP consumption.[7][9] This is a very common source of false positives.
 - Solution: Run a counter-screen. Test your hit compounds in a separate assay containing only luciferase, luciferin, and ATP. Compounds that inhibit this reaction are luciferase inhibitors and should be flagged.[9]
- ATP Contamination in Reagents:
 - Problem: If your enzyme preparation or substrate solution is contaminated with ATP, it will lead to a high background signal and make it difficult to accurately measure the ATP consumed by the kinase reaction.

- Solution: Use high-purity, ATP-free reagents. Always run a "no kinase" control to measure the background ATP level in your reaction mix.
- Non-linear Reaction Kinetics:
 - Problem: Luminescence assays that measure ATP depletion are "signal decrease" assays. To get a good assay window, you often need to consume a significant portion (e.g., 50%) of the initial ATP.[9] If the kinase reaction is too fast and depletes the ATP too quickly, the reaction will no longer be linear, and you will lose sensitivity to inhibitors.
 - Solution: Optimize the kinase concentration and reaction time to ensure the reaction remains in the linear range (typically <30% substrate consumption). You may need to use less enzyme or a shorter incubation time.[4]

Section 5: References

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtrarys Research. [\[Link\]](#)
- Vyas, R., & Carlson, E. E. (2018). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. In *Methods in Molecular Biology* (Vol. 1683, pp. 15–30). National Institutes of Health. [\[Link\]](#)
- Uitdehaag, J. C. M., Verkaar, F., & Zaman, G. J. R. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. *British Journal of Pharmacology*, 166(3), 858–876. [\[Link\]](#)
- Leveridge, M., & Auld, D. S. (2012). Assay Development for Protein Kinase Enzymes. In *Assay Guidance Manual*. National Institutes of Health. [\[Link\]](#)
- Choosing the Right Assay for Your Kinase Drug Discovery. (2024). Reaction Biology. [\[Link\]](#)
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [\[Link\]](#)
- Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. *Current Opinion in Chemical Biology*, 14(3), 315–324. [\[Link\]](#)

- Kinase Activity Assay. (n.d.). Creative Diagnostics. [\[Link\]](#)
- ATP concentration. (n.d.). Kinase Logistics Europe. [\[Link\]](#)
- Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., Hocker, M., Treiber, D. K., & Zarrinkar, P. P. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. *Journal of Biomolecular Screening*, 16(7), 705–716. [\[Link\]](#)
- Boettcher, J., & K-L, V. (2011). Part One Hit Finding and Profiling for Protein Kinases: Assay Development and Screening, Libraries. Wiley-VCH. [\[Link\]](#)
- Srivastava, A. K. (1985). Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide. *Biochemical and Biophysical Research Communications*, 126(3), 1042-1047. [\[Link\]](#)
- K-L, V., & Boettcher, J. (2012). Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations. In *Assay Guidance Manual*. National Institutes of Health. [\[Link\]](#)
- Lloyd, M. D. (2020). High-Throughput Screening for the Discovery of Enzyme Inhibitors. *Journal of Medicinal Chemistry*, 63(19), 10742–10772. [\[Link\]](#)
- How Does a Biochemical Kinase Assay Work? (2018). BellBrook Labs. [\[Link\]](#)
- Wu, G., Yuan, Y., & Li, H. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. *Expert Opinion on Drug Discovery*, 3(7), 799–811. [\[Link\]](#)
- A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Sygnature Discovery. [\[Link\]](#)
- 3 Overlooked Factors About Kinases in Drug Discovery. (2025). The Daily Scientist. [\[Link\]](#)
- Kinase SubstrateFinder Assay Service. (n.d.). Reaction Biology. [\[Link\]](#)
- K-L, V., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. *International Journal of Molecular Sciences*, 22(16), 8758. [\[Link\]](#)

- Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. *Combinatorial Chemistry & High Throughput Screening*, 6(3), 167-174. [[Link](#)]
- Kinase assays. (2020). BMG LABTECH. [[Link](#)]
- SwiftFluo® TR-FRET Kinase Kits: Empowering Drug Discovery with Sensitivity, Versatility, and Scalability. (2026). *Pharmaceutical Technology*. [[Link](#)]
- Effect of DMSO on assay performance. (n.d.). ResearchGate. [[Link](#)]
- SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degradors. (2025). American Chemical Society. [[Link](#)]
- Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. (n.d.). MDPI. [[Link](#)]
- Why does my inhibitor not work in an in vitro kinase assay? (2016). ResearchGate. [[Link](#)]
- Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017). ResearchGate. [[Link](#)]
- The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation. (n.d.). PubMed. [[Link](#)]
- Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. (2014). ACS Publications. [[Link](#)]
- IC50 Determination. (n.d.). edX. [[Link](#)]
- Fluorescence Polarization Screening Assays for Small Molecule Allosteric Modulators of ABL Kinase Function. (2015). *PLOS One*. [[Link](#)]
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices. [[Link](#)]
- In-cell Western Assays for IC50 Determination. (2025). Azure Biosystems. [[Link](#)]

- The Problems Associated with Enzyme Purification. (2012). SciSpace. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 3. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. kinaselogistics.com [kinaselogistics.com]
- 14. shop.carnabio.com [shop.carnabio.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [17. reactionbiology.com \[reactionbiology.com\]](#)
- [18. Stimulation of tyrosine protein kinase activity by dimethyl sulfoxide - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [19. The activation of inactive membrane-associated protein kinase C is associated with DMSO-induced erythroleukemia cell differentiation - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. mdpi.com \[mdpi.com\]](#)
- [21. Establishing and optimizing a fluorescence polarization assay \[moleculardevices.com\]](#)
- [22. researchgate.net \[researchgate.net\]](#)
- [23. bmglabtech.com \[bmglabtech.com\]](#)
- To cite this document: BenchChem. [Technical Support Center: Kinase Inhibitor Assay Development]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b580944/docs#technical-support-center-kinase-inhibitor-assay-development\]](https://www.benchchem.com/product/b580944/docs#technical-support-center-kinase-inhibitor-assay-development)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check